![molecular formula C14H11N3O4S B3370762 N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide CAS No. 5197-09-1](/img/structure/B3370762.png)

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide

Übersicht

Beschreibung

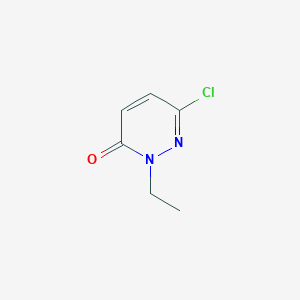

“N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C14H11N3O4S . It has been mentioned in scientific literature related to drug discovery .

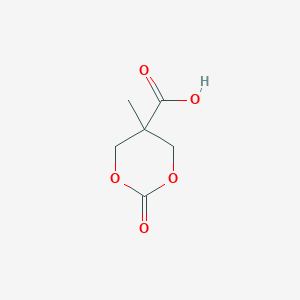

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a nitrophenol moiety . The exact structure analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 317.32 . Other physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Cancer Research

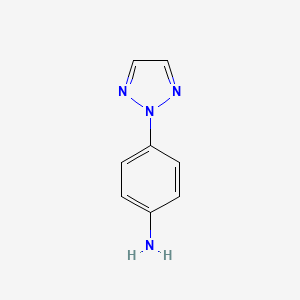

- PITENIN-1 Development: N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide, known as PITENIN-1, has shown promising in vitro and in vivo anti-cancer activity. A study focused on optimizing PITENIN-1 by replacing the central thiourea unit with a 1,2,3-triazole, leading to improved liver microsomal stability, drug likeness, and toxicity towards cancer cells (Yadagiri Kommagalla et al., 2014).

Antimicrobial Activity

- Synthesis and Evaluation of Derivatives: A series of N-(2-hydroxy-4-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited a broad spectrum of activity against various microorganisms, including drug-resistant strains (T. Ertan et al., 2007).

- Antibacterial and Antifungal Activity: Certain derivatives of this compound demonstrated significant in vitro antibacterial and antifungal activity. These include compounds like N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides (Saleh K Ihmaid et al., 2013).

Chemical Processes and Applications

- Oxidation Processes: The oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide by the CuII/trimethylamine N-oxide couple has been studied. This research provides insights into the oxidation processes of this compound, highlighting its potential in various chemical applications (O. Reinaud et al., 1991).

Environmental Applications

- Algae Growth Inhibition: Alkoxyl thiourea derivatives, including this compound, were investigated for their potential to inhibit algae growth in aquatic environments. This research contributes to the understanding of eutrophication control methods (Nor et al., 2015).

Miscellaneous Applications

- Synthesis and Characterization of Complexes: The synthesis and characterization of metal complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have been studied, revealing potential applications in material science and coordination chemistry (G. Binzet et al., 2009).

- Cyanide Detection: N-nitrophenyl benzamide derivatives, structurally similar to this compound, have been developed as chemosensors for cyanide detection in aqueous environments. This application is crucial for environmental monitoring and safety (Yue Sun et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-12-8-10(17(20)21)6-7-11(12)15-14(22)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHKNTXDSYSCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393704 | |

| Record name | N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-09-1 | |

| Record name | N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3370737.png)

![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)

![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)